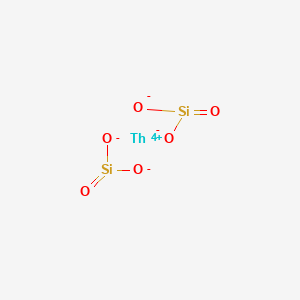
Thorium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium silicate, also known as thorite, is a naturally occurring mineral with the chemical formula ThSiO₄. It is an orthosilicate of thorium and is isostructural with zircon (ZrSiO₄) and coffinite (USiO₄). This compound is primarily found in felsic igneous rocks and their associated pegmatites.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium silicate can be synthesized using the hydrothermal method. This involves mixing thorium chloride (ThCl₄) solution with sodium silicate containing silicon dioxide (SiO₂). The mixture is then subjected to high temperatures and pressures to facilitate the formation of this compound. Optimal conditions for this synthesis include a temperature of 250°C and a pH of 8-9, achieved by buffering with sodium bicarbonate .
Industrial Production Methods: While industrial-scale production methods for this compound are not widely established, the hydrothermal method remains a primary approach for laboratory-scale synthesis. The process involves careful control of temperature, pressure, and pH to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Thorium silicate undergoes various chemical reactions, including dissolution in acidic media. The dissolution kinetics of this compound in sulfuric acid have been studied extensively. The reaction is influenced by factors such as agitation speed, acid concentration, and temperature .
Common Reagents and Conditions: The dissolution of this compound in sulfuric acid is optimized at an agitation speed of 450 rpm, a sulfuric acid concentration of 4 M, and a temperature of 100°C. The reaction follows a chemical control mechanism, with an activation energy of 78.41 kJ/mol .
Major Products Formed: The primary product of this compound dissolution in sulfuric acid is thorium sulfate. The reaction order with respect to sulfuric acid concentration varies with temperature, averaging around 1.64 .
Scientific Research Applications
Thorium silicate has several scientific research applications, particularly in the fields of nuclear energy and materials science. It is used in the development of thorium-based nuclear fuels, which offer advantages such as higher energy density and lower waste production compared to uranium-based fuels .
Mechanism of Action
Thorium silicate is similar to other orthosilicates such as zircon (ZrSiO₄) and coffinite (USiO₄) These compounds share structural similarities and are isostructuralZircon and coffinite, while also important, do not possess the same level of radioactivity and are used in different contexts .
Comparison with Similar Compounds
- Zircon (ZrSiO₄)
- Coffinite (USiO₄)
Thorium silicate stands out due to its potential in nuclear applications and its unique electronic properties, making it a compound of significant interest in scientific research and industrial applications.
Properties
Molecular Formula |
O6Si2Th |
|---|---|
Molecular Weight |
384.20 g/mol |
IUPAC Name |
dioxido(oxo)silane;thorium(4+) |
InChI |
InChI=1S/2O3Si.Th/c2*1-4(2)3;/q2*-2;+4 |
InChI Key |
HILGEKJGFMSCTO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Th+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
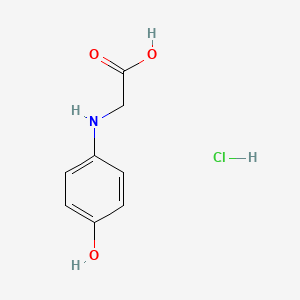
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)


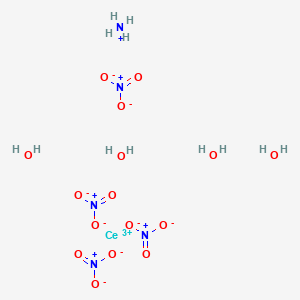
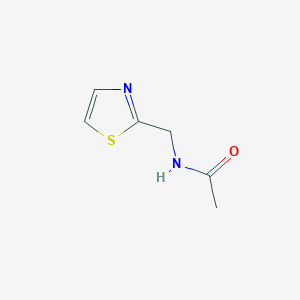
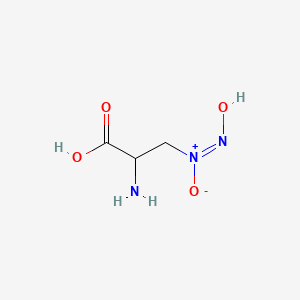
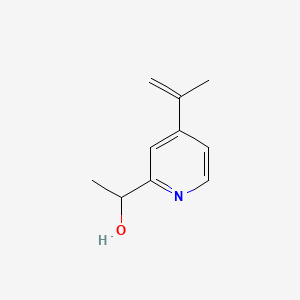

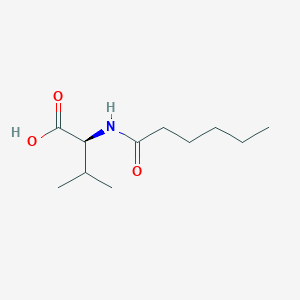
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
